(7Z)-7-(4-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
The compound (7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolo[3,2-a][1,3,5]triazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a][1,3,5]triazine core, followed by the introduction of the methoxyphenyl and trimethoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: stands out due to its unique thiazolo[3,2-a][1,3,5]triazine core and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties.
(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE in various fields of research and its potential for future applications
Properties
Molecular Formula |
C22H23N3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(7Z)-7-[(4-methoxyphenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H23N3O5S/c1-27-16-7-5-14(6-8-16)9-19-21(26)25-13-24(12-23-22(25)31-19)15-10-17(28-2)20(30-4)18(11-15)29-3/h5-11H,12-13H2,1-4H3/b19-9- |
InChI Key |
NOEYPZMMNCXYQX-OCKHKDLRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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